N-Methyl Iso Desloratadine
Overview
Description
N-Methyl Iso Desloratadine is a chemical compound with the molecular formula C20H21ClN2. It is a derivative of desloratadine, which is a second-generation antihistamine commonly used to treat allergic disorders such as allergic rhinitis and urticaria. This compound is characterized by its unique structural modifications, which include the addition of a methyl group to the desloratadine molecule .
Scientific Research Applications
Mechanism of Action
Target of Action
N-Methyl Iso Desloratadine, like its parent compound Desloratadine, primarily targets the histamine H1 receptors . These receptors play a crucial role in allergic reactions, as they are responsible for the effects of histamine, a compound released by cells in response to allergic and inflammatory reactions .
Mode of Action
This compound acts as a selective antagonist at the histamine H1 receptors . This means it binds to these receptors and blocks them, preventing histamine from binding and exerting its effects . This action helps to alleviate the symptoms of allergic reactions, such as itching, sneezing, and runny nose .
Biochemical Pathways
By blocking the H1 receptors, this compound inhibits the effects of histamine, which is involved in various biochemical pathways related to allergic reactions . Histamine can cause blood vessels to dilate and become more permeable, leading to symptoms such as redness, swelling, and itching . By blocking the action of histamine, this compound helps to alleviate these symptoms .
Pharmacokinetics
Desloratadine is known to have a rapid onset of action and its efficacy persists over a 24-hour dosing period .
Result of Action
The primary result of this compound’s action is the relief of symptoms associated with allergic reactions , such as seasonal and non-seasonal allergic rhinitis, pruritus, and urticaria . By blocking the action of histamine at the H1 receptors, it helps to reduce symptoms such as sneezing, runny nose, itching, and hives .
Action Environment
The action of this compound, like other antihistamines, can be influenced by various environmental factors. For instance, the presence of other medications can affect its absorption, distribution, metabolism, and excretion. Desloratadine is known to have minimal interactions with other drugs, suggesting that this compound may also have a similar profile .
Future Directions
Recent studies have shown that Desloratadine inhibits SARS-CoV-2 infection in cell culture and primary human nasal epithelial cells by blocking viral entry . This suggests that Desloratadine could potentially be used in the treatment of COVID-19 or other coronavirus infections, which warrants further investigation .
Biochemical Analysis
Biochemical Properties
N-Methyl Iso Desloratadine, like Desloratadine, is likely to interact with histamine H1 receptors . These receptors are involved in allergic reactions, and blocking them can help alleviate symptoms of allergies
Cellular Effects
Desloratadine, and by extension this compound, has been shown to have effects on various types of cells, particularly those involved in allergic reactions . It can influence cell function by blocking histamine H1 receptors, which can impact cell signaling pathways and potentially gene expression
Molecular Mechanism
The molecular mechanism of action of this compound is likely similar to that of Desloratadine. Desloratadine acts as a H1 receptor antagonist, blocking the action of histamine, a compound involved in allergic reactions . This can lead to a decrease in allergy symptoms . The specific molecular interactions of this compound have not been thoroughly studied.
Dosage Effects in Animal Models
While specific studies on this compound in animal models are lacking, related compounds like Desloratadine have been studied. For instance, Desloratadine has been shown to be safe and well-tolerated at nine times the recommended dose in animal studies . The dosage effects of this compound in animal models need to be investigated.
Metabolic Pathways
Desloratadine is known to be metabolized in the liver, involving N-glucuronidation by UGT2B10, followed by 3-hydroxylation by CYP2C8
Transport and Distribution
Desloratadine, however, is known to have a predictable pharmacokinetics when administered with food and common medications, and it does not affect important drug transport molecules, such as P-glycoprotein and organic anion transport polypeptide
Subcellular Localization
Given its likely interaction with histamine H1 receptors, it may be localized to the cell membrane where these receptors are typically found
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl Iso Desloratadine typically involves the methylation of desloratadine. One common method includes the reaction of desloratadine with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out in an appropriate solvent, such as acetonitrile, under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: N-Methyl Iso Desloratadine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic conditions.
Reduction: Lithium aluminum hydride; performed in anhydrous solvents such as ether.
Substitution: Halogens, nucleophiles; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce N-methylated amines .
Comparison with Similar Compounds
Desloratadine: The parent compound of N-Methyl Iso Desloratadine, known for its antihistaminic properties.
Loratadine: Another antihistamine from which desloratadine is derived.
N-Methyl Desloratadine: A closely related compound with similar structural features
Uniqueness: this compound is unique due to the presence of the additional methyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural modification may result in differences in receptor binding affinity, metabolic stability, and overall efficacy compared to its parent compound, desloratadine .
Properties
IUPAC Name |
13-chloro-2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2/c1-23-11-8-14(9-12-23)19-18-7-6-17(21)13-16(18)5-4-15-3-2-10-22-20(15)19/h2-3,6-8,10,13,19H,4-5,9,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQVAQIJQYJEND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50614378 | |
Record name | 8-Chloro-11-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50614378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183198-48-3 | |
Record name | 8-Chloro-11-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50614378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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